Cas no 2229379-19-3 (1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol)

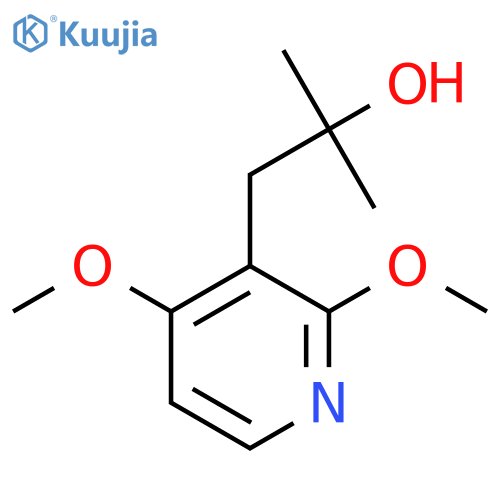

2229379-19-3 structure

商品名:1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol

- EN300-1796496

- 2229379-19-3

-

- インチ: 1S/C11H17NO3/c1-11(2,13)7-8-9(14-3)5-6-12-10(8)15-4/h5-6,13H,7H2,1-4H3

- InChIKey: XPNXNJHJSLDKEH-UHFFFAOYSA-N

- ほほえんだ: OC(C)(C)CC1C(=NC=CC=1OC)OC

計算された属性

- せいみつぶんしりょう: 211.12084340g/mol

- どういたいしつりょう: 211.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 51.6Ų

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1796496-0.05g |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |

2229379-19-3 | 0.05g |

$1320.0 | 2023-09-19 | ||

| Enamine | EN300-1796496-0.25g |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |

2229379-19-3 | 0.25g |

$1447.0 | 2023-09-19 | ||

| Enamine | EN300-1796496-2.5g |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |

2229379-19-3 | 2.5g |

$3080.0 | 2023-09-19 | ||

| Enamine | EN300-1796496-0.1g |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |

2229379-19-3 | 0.1g |

$1384.0 | 2023-09-19 | ||

| Enamine | EN300-1796496-1g |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |

2229379-19-3 | 1g |

$1572.0 | 2023-09-19 | ||

| Enamine | EN300-1796496-5g |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |

2229379-19-3 | 5g |

$4557.0 | 2023-09-19 | ||

| Enamine | EN300-1796496-5.0g |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |

2229379-19-3 | 5g |

$4557.0 | 2023-06-02 | ||

| Enamine | EN300-1796496-10g |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |

2229379-19-3 | 10g |

$6758.0 | 2023-09-19 | ||

| Enamine | EN300-1796496-0.5g |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |

2229379-19-3 | 0.5g |

$1509.0 | 2023-09-19 | ||

| Enamine | EN300-1796496-1.0g |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |

2229379-19-3 | 1g |

$1572.0 | 2023-06-02 |

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

2229379-19-3 (1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1189426-16-1(Sulfadiazine-13C6)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量